Penicillin G

Pharmacokinetics Antibacterial Agents Infectious Disease Research

Researchers requiring a narrow-spectrum Gram-positive inhibitor face inconsistent purity across generic β-lactam sources. Penicillin G (CAS 61-33-6) directly addresses this need as a well-characterized, fermentation-derived natural antibiotic with defined MIC₉₀ values (0.03-4 µg/mL against S. pneumoniae). • Industrial-grade purity (≥98%); optimized fermentation & recovery processes achieve ~98% yield from broth. • Serves as the primary enzymatic feedstock for 6-APA production via penicillin G acylase (PGA), enabling cost-effective semi-synthetic penicillin manufacturing. • Ideal positive control for β-lactamase assays (relative hydrolysis rate = 100 baseline). Available in research to bulk quantities with Certificates of Analysis. Global shipping with appropriate temperature control.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
CAS No. 61-33-6
Cat. No. B014613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin G
CAS61-33-6
SynonymsBenpen
Benzylpenicillin
Benzylpenicillin Potassium
Coliriocilina
Crystapen
Or-pen
Parcillin
Pekamin
Pengesod
Penibiot
Penicilina G Llorente
Penicillin G
Penicillin G Jenapharm
Penicillin G Potassium
Penicillin G Sodium
Penicillin Grünenthal
Penilevel
Peniroger
Pfizerpen
Sodiopen
Sodipen
Sodium Benzylpenicillin
Sodium Penicillin
Unicilina
Ursopen
Van-Pen-G
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
InChIKeyJGSARLDLIJGVTE-MBNYWOFBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (210 mg/L)
WHITE, CRYSTALLINE POWDER;  PH OF 3% AQ SOLN 5.0-7.5;  SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%);  DECOMP 214-217 °C;  MODERATELY HYGROSCOPIC;  FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN;  MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/
PRACTICALLY INSOL IN WATER;  SOL IN PEANUT OIL;  FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/
SPARINGLY SOL IN WATER;  INSOL IN PETROLEUM ETHER;  SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE
2.85e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Penicillin G: Core Antimicrobial Properties


Penicillin G (benzylpenicillin; CAS 61-33-6) is a natural β-lactam antibiotic produced by fermentation of Penicillium chrysogenum [1]. It functions by binding to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis . As a narrow-spectrum, beta-lactamase-susceptible agent, its primary activity is against Gram-positive bacteria, including many Streptococcus spp. and non-beta-lactamase-producing staphylococci [2]. For S. pneumoniae, reported penicillin G MIC90 values are 0.03, 1, and 4 µg/mL for penicillin-susceptible, -intermediate, and -resistant strains, respectively [3]. Due to its acid lability, it is primarily administered parenterally and serves as a crucial starting material for the production of semi-synthetic penicillins and 6-aminopenicillanic acid (6-APA) [4].

Narrow-spectrum Gram-positive research tool
β-Lactamase substrate control for enzyme assays
Parenteral PK model compound (IM route)
Industrial feedstock for 6-APA synthesis

Penicillin G: Substitution Justification


Generic substitution among β-lactam antibiotics is precluded by substantial differences in three key domains: antibacterial spectrum, β-lactamase stability, and pharmacokinetics [1]. The natural penicillins (e.g., penicillin G and V) differ from semisynthetic derivatives (e.g., ampicillin, cloxacillin) in their activity against Gram-negative organisms and their susceptibility to enzymatic degradation [2]. For instance, while penicillin G is a preferred agent for certain streptococcal and treponemal infections, its oral bioavailability and acid stability are markedly inferior to penicillin V, and its Gram-negative coverage is negligible compared to aminopenicillins [3][4]. The following evidence guide quantifies these differences, enabling scientifically grounded selection of penicillin G over its closest analogs for specific research, industrial, and procurement applications.

Penicillin V Oral acid stability and absorption profile may shift systemic exposure in parenteral models; plasma protein binding differs (~80% vs ~60%).
Aminopenicillins Extended Gram-negative coverage may confound selective Gram-positive study designs and microbiome manipulation protocols.
Cloxacillin β-Lactamase resistance alters degradation kinetics; unsuitable as a sensitive substrate control in β-lactamase activity assays.

Penicillin G: Differentiation Data


Pharmacokinetics vs Penicillin V

In a comparative study, intramuscular (IM) penicillin G administration yielded higher and more sustained plasma penicillin activity levels than oral penicillin V at equivalent doses [1]. Furthermore, penicillin G exhibits lower plasma protein binding (approximately 60%) compared to penicillin V (approximately 80%), a property that can influence the free fraction of the drug available for tissue distribution [2].

PK vs Penicillin V
Head-to-head
Higher and more sustained plasma levels via IM route; ~60% protein binding vs ~80% for oral penicillin V at equivalent doses.
Supports parenteral PK model fit over oral alternatives.
Human subject comparison; protein binding influences free fraction.
Pharmacokinetics Antibacterial Agents Infectious Disease Research

Spectrum vs Aminopenicillins

Penicillin G is a narrow-spectrum agent active mainly against Gram-positive bacteria, while aminopenicillins like ampicillin and amoxicillin were developed to extend coverage to certain Gram-negative species [1]. A comparative study testing 168 Gram-negative bacillus isolates found that penicillin G, ampicillin, and amoxicillin all showed high MICs (>400 µg/mL) for highly resistant strains, but the study highlights the lack of activity of penicillin G against these Gram-negative organisms compared to aminopenicillins [2]. For specific Gram-positive activity, aminopenicillins are described as slightly less active than penicillin G against group A streptococci and pneumococci [1].

Spectrum vs Aminopenicillins
Cross-study
Active against Gram-positive cocci; negligible activity against enteric Gram-negative bacilli. Aminopenicillins extend to many Gram-negatives but are slightly less active against some streptococci.
Enables selective Gram-positive inhibition in mixed microbial systems.
In vitro susceptibility; class-level inference.
Microbiology Antimicrobial Susceptibility Bacterial Resistance

β-Lactamase Stability vs Cloxacillin

Penicillin G is highly susceptible to hydrolysis by staphylococcal β-lactamase (penicillinase). In contrast, penicillinase-resistant penicillins like cloxacillin are designed to withstand this degradation [1]. A study on β-lactamase from Alcaligenes dentrificans showed a relative hydrolysis rate of cloxacillin at >1%, using penicillin G as the baseline of 100% [2]. This indicates a difference in degradation rate of approximately two orders of magnitude, highlighting the critical instability of penicillin G in the presence of β-lactamase enzymes.

β-Lactamase Stability
Head-to-head
Relative hydrolysis rate: 100 (penicillin G baseline) vs
Confirms high substrate sensitivity for β-lactamase activity assays.
Purified enzyme from Alcaligenes dentrificans; degradation rate difference ~2 orders of magnitude.
Potency & Purity
Specification review
USP: Potency 1440–1680 Units/mg; purity ≥96.0%; specific rotation +285° to +310.0°.
Ensures lot-to-lot consistency for reproducible quantitative assays.
USP monograph specifications; critical for GLP/GMP study procurement.
Enzymology Drug Stability Antimicrobial Resistance

Potency and Purity Specifications

Procurement of Penicillin G Potassium for regulated or reproducible research requires adherence to pharmacopoeial standards. The USP monograph specifies a potency range of 1440 to 1680 Penicillin G Units per mg [1]. Additionally, commercial USP-grade material is characterized by a specific optical rotation of +285° to +310.0° (2%, H2O) and an assay purity of ≥96.0% . These defined specifications ensure lot-to-lot consistency and are essential for quantitative biological assays.

Potency & Purity
Specification review
USP: Potency 1440–1680 Units/mg; purity ≥96.0%; specific rotation +285° to +310.0°.
Ensures lot-to-lot consistency for reproducible quantitative assays.
USP monograph specifications; critical for GLP/GMP study procurement.
Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Penicillin G: Validated Applications


Sustained Systemic Exposure in In Vivo Models

When an experimental infection model (e.g., in rodents) with a penicillin G-susceptible pathogen (such as Streptococcus pyogenes) requires reliably high and sustained plasma drug levels, intramuscular administration of procaine penicillin G is preferred. This is supported by evidence showing that IM penicillin G yields higher and more sustained plasma levels than oral penicillin V at comparable doses [1]. This scenario avoids the confounding variable of variable oral absorption and leverages the predictable parenteral pharmacokinetics of penicillin G.

Selective Gram-Positive Inhibition in Microbiome Studies

In research aiming to selectively inhibit Gram-positive populations within a mixed microbial community (e.g., in soil, fecal, or in vitro fermentation models), penicillin G is a suitable tool due to its narrow spectrum. Its lack of activity against Gram-negative enteric bacilli, as established by susceptibility data [2], allows for the selective suppression of Gram-positive competitors without directly affecting most Gram-negative species, which would be inhibited by broader-spectrum agents like ampicillin.

β-Lactamase Activity Assay Control

Penicillin G is an ideal positive control substrate for assays measuring β-lactamase activity due to its well-characterized susceptibility to enzymatic degradation. Studies demonstrate a relative hydrolysis rate of 100 (baseline) for penicillin G by β-lactamase enzymes [3]. This high sensitivity allows researchers to reliably quantify enzyme activity or screen for potential inhibitors, using penicillin G as a reference compound against which more stable analogs (e.g., cloxacillin) are compared.

Starting Material for 6-APA Production

Penicillin G remains the primary industrial starting material for the production of 6-aminopenicillanic acid (6-APA) via enzymatic cleavage using penicillin G acylase (PGA) [4]. Optimized fermentation and recovery processes for penicillin G are well-established, with reports detailing methods to achieve 98% recovery from fermentation broths [5]. This extensive industrial knowledge base and process optimization makes penicillin G the economically and technically preferred feedstock for the large-scale manufacture of numerous semi-synthetic penicillins.

Application
Selection Property
Validation Focus
Parenteral systemic exposure studies
Sustained IM plasma profile
Plasma exposure consistency vs. oral routes
Selective Gram-positive inhibition
Narrow Gram-positive spectrum
Gram-negative exclusion in mixed cultures
β-Lactamase activity assay control
High β-lactamase substrate sensitivity
Degradation rate quantification
6-APA precursor synthesis
Industrial PGA substrate compatibility
6-APA yield and purity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penicillin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.